ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H9BrN2O3 and a molecular weight of 297.10 g/mol . This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves the reaction of a corresponding malonate derivative with phosphorus oxychloride (POCl3) under heating conditions . The reaction is carried out in a sealed tube at 150°C for about 3 hours, followed by the removal of excess POCl3 by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Formation of Derivatives: The compound can form various derivatives by reacting with different reagents, leading to products with potential biological activities.
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential antiviral and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrido[1,2-a]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: This compound has a similar core structure but lacks the bromine atom, which may affect its reactivity and biological activity.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Substituted Pyrido[1,2-a]pyrimidines: These derivatives contain additional heterocyclic rings, which can enhance their biological activity and specificity.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring, which can provide different biological properties and applications.
This compound stands out due to its unique combination of a bromine atom and a pyrido[1,2-a]pyrimidine core, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H9BrN2O3 |
---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-10(15)14-6-7(12)3-4-9(14)13-8/h3-6H,2H2,1H3 |
InChI Key |
BLPITTYLNBUHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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